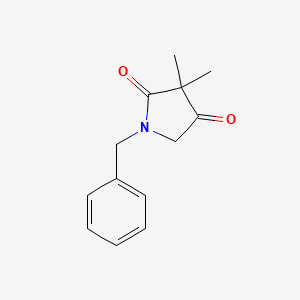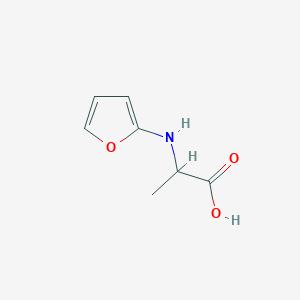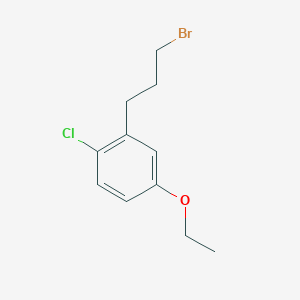![molecular formula C21H13NO B14073944 Naphth[2,3-d]oxazole, 2-(1-naphthalenyl)- CAS No. 100171-52-6](/img/structure/B14073944.png)
Naphth[2,3-d]oxazole, 2-(1-naphthalenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphth[2,3-d]oxazole, 2-(1-naphthalenyl)- is a heterocyclic aromatic compound that features a fused oxazole ring system with a naphthalene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphth[2,3-d]oxazole, 2-(1-naphthalenyl)- typically involves the reaction of naphthols with amines. A general and practical synthesis method uses TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as the oxygen source. This method is notable for its outstanding functional group tolerance and efficiency in constructing naphthoxazole-related bioactive molecules .
Industrial Production Methods
While specific industrial production methods for naphth[2,3-d]oxazole, 2-(1-naphthalenyl)- are not widely documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of readily available starting materials such as naphthols and amines, along with efficient catalytic systems, makes this compound accessible for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Naphth[2,3-d]oxazole, 2-(1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its chemical behavior.
Common Reagents and Conditions
Common reagents used in the reactions of naphth[2,3-d]oxazole, 2-(1-naphthalenyl)- include oxidizing agents like TEMPO, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield naphthoxazole-related bioactive molecules, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Naphth[2,3-d]oxazole, 2-(1-naphthalenyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s bioactive derivatives are studied for their potential therapeutic properties.
Medicine: Research into its medicinal applications includes exploring its role as a pharmacophore in drug design.
Wirkmechanismus
The mechanism of action of naphth[2,3-d]oxazole, 2-(1-naphthalenyl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form radical adducts with naphthalenone radicals, as indicated by electron paramagnetic resonance (EPR) and 18O-labeled experiments . These interactions can influence various biological and chemical processes, making the compound a valuable tool in research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphtho[2,1-d]oxazole: Another oxazole derivative with a different ring fusion pattern.
Benzoxazole: A simpler oxazole compound with a benzene ring.
Isoxazole: An isomeric form of oxazole with different electronic properties.
Uniqueness
Naphth[2,3-d]oxazole, 2-(1-naphthalenyl)- is unique due to its specific ring fusion and the presence of a naphthalene moiety. This structure imparts distinct electronic and steric properties, making it particularly useful in applications requiring precise molecular interactions and stability.
Eigenschaften
CAS-Nummer |
100171-52-6 |
|---|---|
Molekularformel |
C21H13NO |
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
2-naphthalen-1-ylbenzo[f][1,3]benzoxazole |
InChI |
InChI=1S/C21H13NO/c1-2-8-16-13-20-19(12-15(16)7-1)22-21(23-20)18-11-5-9-14-6-3-4-10-17(14)18/h1-13H |
InChI-Schlüssel |
TTWNZQKDAKGOTK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=NC4=CC5=CC=CC=C5C=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2E)-2-[[4-[3,5-bis[4-[(Z)-(5-methyl-1H-pyrrol-2-yl)-(5-methylpyrrol-2-ylidene)methyl]phenyl]phenyl]phenyl]-(5-methyl-1H-pyrrol-2-yl)methylidene]-5-methylpyrrole](/img/structure/B14073868.png)








![(E)-3-(7-Amino-1H-benzo[d]imidazol-6-yl)acrylic acid](/img/structure/B14073926.png)



